REACTION_CXSMILES
|
O=S(Cl)[Cl:3].[N+:5]([C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[C:11](O)=[N:12][CH:13]=1)([O-:7])=[O:6].CN(C=O)C>>[Cl:3][C:11]1[C:10]([C:15]([F:18])([F:17])[F:16])=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:13][N:12]=1
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Name
|
|
Quantity
|
18.45 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=NC1)O)C(F)(F)F
|
Name
|
|
Quantity
|
1.957 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
Then the solution was concentrated
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Type
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EXTRACTION
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Details
|
The combined organic extract
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Type
|
WASH
|
Details
|
was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.86 mmol | |
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |